molecular formula C8H14ClNO2 B11783644 Scopoline hydrochloride CAS No. 21030-89-7

Scopoline hydrochloride

Cat. No.: B11783644
CAS No.: 21030-89-7
M. Wt: 191.65 g/mol
InChI Key: RGBMLBPKFXCYDH-DWYSEDRNSA-N
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Description

Scopolamine hydrochloride, also known as hyoscine, is a tropane alkaloid with anticholinergic properties. It is derived from plants of the Solanaceae family, such as Hyoscyamus niger (black henbane) and Scopolia. Scopolamine hydrochloride is widely used in medicine to treat motion sickness, postoperative nausea, and vomiting. It is also known for its psychoactive effects at higher doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopolamine hydrochloride can be synthesized through various methods. One common synthetic route involves the extraction of scopolamine from plants, followed by chemical modification to produce the hydrochloride salt. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the alkaloid from plant material .

Industrial Production Methods

Industrial production of scopolamine hydrochloride primarily relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in scopolamine, which is then extracted and purified. Biotechnological approaches, such as callus cultures and genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .

Chemical Reactions Analysis

Types of Reactions

Scopolamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include scopine, tropine, and various substituted derivatives. These products have different pharmacological properties and applications .

Scientific Research Applications

Scopolamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Scopolamine hydrochloride exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This leads to its anticholinergic effects, such as reduced saliva production and prevention of motion sickness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scopolamine hydrochloride is unique due to its potent anticholinergic effects and its ability to cross the blood-brain barrier, leading to central nervous system effects. It is more effective than hyoscyamine in certain medical applications and has fewer adverse effects compared to atropine .

Properties

CAS No.

21030-89-7

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4-3-6(9)8(11-4)7(5)10;/h4-8,10H,2-3H2,1H3;1H/t4-,5-,6+,7-,8-;/m0./s1

InChI Key

RGBMLBPKFXCYDH-DWYSEDRNSA-N

Isomeric SMILES

CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3.Cl

Canonical SMILES

CN1C2CC3CC1C(C2O)O3.Cl

Origin of Product

United States

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